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Compound of Interest

Compound Name: 1,1,1,2-Tetrabromobutane

Cat. No.: B15482466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for

1,1,1,2-tetrabromobutane, a halogenated alkane of interest in various chemical research

domains. Due to the limited availability of experimental data for this specific isomer, this

document presents high-quality predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data. The information herein is intended to serve as a valuable

reference for the identification and characterization of this compound.

Predicted Spectroscopic Data
The following sections summarize the predicted spectroscopic data for 1,1,1,2-
tetrabromobutane. It is crucial to note that these are computationally generated predictions

and should be used as a guide for the analysis of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR data provide insights into the chemical environment of the

hydrogen and carbon atoms within the 1,1,1,2-tetrabromobutane molecule.

Table 1: Predicted ¹H NMR Data for 1,1,1,2-Tetrabromobutane
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

4.85 Triplet 1H CH(Br)

2.60 Multiplet 2H CH₂

1.25 Triplet 3H CH₃

Table 2: Predicted ¹³C NMR Data for 1,1,1,2-Tetrabromobutane

Chemical Shift (ppm) Assignment

65.4 C(Br)₃

55.2 CH(Br)

38.1 CH₂

12.9 CH₃

Infrared (IR) Spectroscopy
The predicted IR spectrum indicates the characteristic vibrational frequencies of the functional

groups present in 1,1,1,2-tetrabromobutane.

Table 3: Predicted IR Absorption Bands for 1,1,1,2-Tetrabromobutane

Wavenumber (cm⁻¹) Intensity Assignment

2975-2850 Medium-Strong C-H stretching (alkane)

1465-1440 Medium C-H bending (CH₂)

1380-1365 Medium C-H bending (CH₃)

750-550 Strong C-Br stretching

Mass Spectrometry (MS)
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The predicted mass spectrum reveals the expected fragmentation pattern of 1,1,1,2-
tetrabromobutane under electron ionization. The presence of multiple bromine atoms will

result in a characteristic isotopic pattern for bromine-containing fragments.

Table 4: Predicted Mass Spectrum Fragments for 1,1,1,2-Tetrabromobutane

m/z Predicted Fragment

293, 295, 297, 299 [M-Br]⁺

215, 217, 219 [M-Br₂-H]⁺

135, 137 [C₄H₅Br]⁺

55 [C₄H₇]⁺

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will lead to

characteristic isotopic clusters for fragments containing bromine.

Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data. Specific

parameters may need to be optimized for 1,1,1,2-tetrabromobutane.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-20 mg of the sample in a suitable deuterated

solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. The concentration should be

adjusted to ensure a good signal-to-noise ratio.

Instrument Setup:

Tune and match the probe for the respective nucleus (¹H or ¹³C).

Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a

sufficient relaxation delay is crucial for quantitative analysis of non-protonated carbons.
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Data Acquisition:

Acquire the Free Induction Decay (FID) using a standard pulse sequence. For ¹³C NMR,

proton decoupling is typically applied to simplify the spectrum.

The number of scans should be optimized to achieve an adequate signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the FID to obtain the spectrum.

Phase and baseline correct the spectrum.

Reference the spectrum using the residual solvent peak or an internal standard (e.g.,

TMS).

Infrared (IR) Spectroscopy
Sample Preparation (for a liquid sample):

Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

Place a second salt plate on top to create a thin liquid film.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing

a small drop of the sample directly onto the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty spectrometer or the clean ATR crystal.

Place the sample in the instrument's sample compartment.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹). The number of scans can be increased to improve the signal-to-noise ratio.

Data Processing:
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The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) - Electron Ionization (EI)
Sample Introduction: Introduce the sample into the ion source. For a volatile liquid, this can

be done via direct injection or through a gas chromatograph (GC-MS).

Ionization:

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

This causes the molecules to ionize and fragment.

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic

analysis of 1,1,1,2-tetrabromobutane.
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Spectroscopic analysis workflow.
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Predicted MS fragmentation pathway.
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Key predicted IR vibrational modes.
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To cite this document: BenchChem. [Spectroscopic Profile of 1,1,1,2-Tetrabromobutane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15482466#spectroscopic-data-for-1-1-1-2-
tetrabromobutane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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